Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione
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Overview
Description
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt with 1,8-dihydroxy-9,10-anthracenedione is a complex chemical compound with diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione involves multiple steps. The primary synthetic route includes the esterification of butanedioic acid with octanol in the presence of a sulfonating agent to form the sulfo ester. This is followed by the addition of calcium salt to form the calcium salt derivative. The final step involves mixing with 1,8-dihydroxy-9,10-anthracenedione under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfo and ester groups can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt: Similar in structure but with sodium instead of calcium.
Butanedioic acid, [ [ (phenylamino)carbonyl]thio]-, dioctyl ester: Contains a phenylamino group, offering different chemical properties.
Butanedioic acid, 2,3-dioctyl-, 4-ethyl ester: Differing in the ester groups attached.
Uniqueness
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt with 1,8-dihydroxy-9,10-anthracenedione is unique due to its combination of sulfo and ester groups with a calcium salt and anthracenedione derivative
Properties
CAS No. |
76404-07-4 |
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Molecular Formula |
C54H82CaO18S2 |
Molecular Weight |
1123.4 g/mol |
IUPAC Name |
calcium;1,8-dihydroxyanthracene-9,10-dione;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C20H38O7S.C14H8O4.Ca/c2*1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16;/h2*18H,3-17H2,1-2H3,(H,23,24,25);1-6,15-16H;/q;;;+2/p-2 |
InChI Key |
MRQFXNIXXIGSPI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Ca+2] |
Origin of Product |
United States |
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